5,7-Octadien-3-ol
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Overview
Description
5,7-Octadien-3-ol is a chemical compound with the molecular formula C8H14O It is an unsaturated alcohol with two double bonds located at the 5th and 7th positions of the carbon chain This compound is known for its presence in various natural sources, including certain types of seafood and plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Octadien-3-ol can be achieved through several methods. One common approach involves the asymmetric hydrolysis of (±)-(Z)-1,5-octadien-3-yl acetate using lipases such as CHIRAZYME L-2. This method yields the ®-alcohol with high enantiomeric excess (ee) in moderate conversion rates . Another method involves the asymmetric acylation of the alkadienol with lipase PS, which can recover the (S)-alcohol with high ee .
Industrial Production Methods
Industrial production of this compound often involves the use of palladium-catalyzed reactions. For example, the dehydration of 3,7-dimethyl-6-hydroxy-7-octene-1-ol in the presence of a phosphine-palladium complex can produce this compound with high yields . This method is advantageous due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5,7-Octadien-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert this compound to saturated alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various aldehydes, ketones, and substituted alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-Octadien-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its role in the metabolic pathways of certain marine organisms.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 5,7-Octadien-3-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or activator, influencing metabolic processes. The specific pathways and targets depend on the context of its application, such as its role in marine organisms or its potential therapeutic effects in medicine.
Comparison with Similar Compounds
5,7-Octadien-3-ol can be compared with other similar compounds such as linalool and geraniol:
Linalool: Both compounds are unsaturated alcohols with pleasant aromas, but linalool has a different structure with a single double bond.
Geraniol: Similar to this compound, geraniol is an unsaturated alcohol with two double bonds, but it has a different arrangement of the carbon chain.
Properties
CAS No. |
54962-93-5 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
octa-5,7-dien-3-ol |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h3,5-6,8-9H,1,4,7H2,2H3 |
InChI Key |
MNZVNPXBJGMTLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=CC=C)O |
Origin of Product |
United States |
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